![molecular formula C21H30N6O3 B2425701 6-Cyclopentyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 915890-08-3](/img/structure/B2425701.png)

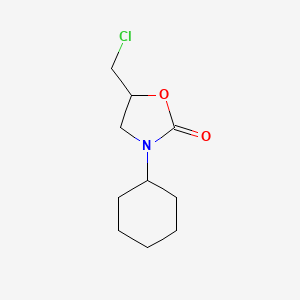

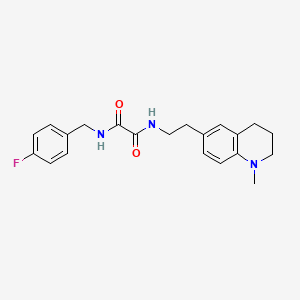

6-Cyclopentyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-Cyclopentyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains a purine imidazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a cyclopentyl group (a cycloalkane ring with five carbon atoms), a morpholine ring (a six-membered ring with four carbon atoms and one oxygen and one nitrogen atom), and several methyl groups (CH3).

Applications De Recherche Scientifique

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) is an attractive target for cancer therapy. Researchers have designed a new set of small molecules based on the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds (numbered 4–13) were synthesized as novel CDK2 inhibitors. Notably, most of these compounds demonstrated superior cytotoxic activity against cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Additionally, they showed moderate activity against HepG-2 cells (IC50 range: 48–90 nM) compared to the reference drug sorafenib .

Anti-Tubercular Activity

In a different context, researchers have explored novel derivatives of pyrazinamide, an important first-line drug used in tuberculosis (TB) therapy. Specifically, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. While this study does not directly involve the compound F3164-0606, it highlights the broader field of anti-infective research .

Green Solvents

The compound’s structural features may also find applications in green chemistry. For instance, cyclopentyl methyl ether (CPME) is a green solvent that has been used in various chemical processes. While not directly related to F3164-0606, exploring its potential as a green solvent could be an interesting avenue for further investigation .

Enzymatic Inhibitory Activity

Some of the synthesized compounds exhibited enzymatic inhibitory activity against CDK2/cyclin A2. Notably, compounds 14, 13, and 15 showed significant inhibitory activity, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, compared to sorafenib (0.184 ± 0.01 μM). Compound 14, in particular, displayed dual activity against cancer cell lines and CDK2, making it a promising candidate for further investigation .

Cell Cycle Alteration and Apoptosis Induction

Compound 14 exerted a significant alteration in cell cycle progression and induced apoptosis in HCT cells. These effects contribute to its potential as an anti-proliferative agent .

Further Investigations

Given its promising properties, compound 14 warrants additional studies. Researchers may explore its mechanism of action, pharmacokinetics, and potential therapeutic applications beyond CDK2 inhibition .

Propriétés

IUPAC Name |

6-cyclopentyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O3/c1-14-15(2)27-17-18(22-20(27)26(14)16-6-4-5-7-16)23(3)21(29)25(19(17)28)9-8-24-10-12-30-13-11-24/h16H,4-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHXRMNIOSUIOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CCN5CCOCC5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-cyclopentyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine](/img/structure/B2425619.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]acetamide](/img/structure/B2425624.png)

![1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2425626.png)

![3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B2425627.png)

![1-Cyclopentyl-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2425630.png)

![Methyl[4-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2425634.png)

![Ethyl 1-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2425641.png)